4-Ethyl-4-piperidinecarbonitrile hydrochloride
Description
Properties
IUPAC Name |
4-ethylpiperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUAHPTSGPJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205748-66-8 | |
| Record name | 4-Piperidinecarbonitrile, 4-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1205748-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 4-Ethyl-4-piperidinecarbonitrile hydrochloride typically involves the reaction of 4-ethylpiperidine with cyanogen bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
4-Ethyl-4-piperidinecarbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The nitrile group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions.
Scientific Research Applications
4-Ethyl-4-piperidinecarbonitrile hydrochloride is a chemical compound with potential applications in pharmaceutical research, particularly as an intermediate in synthesizing various medicinal compounds . The piperidine ring, a structural component of this compound, is present in numerous drugs, exhibiting activities such as analgesia, anti-inflammatory, anesthesia, antipsychotic, cholinolytic, antianaphylaxis, and antitumor effects .
While the provided search results do not offer specific case studies or comprehensive data tables focusing solely on the applications of 4-Ethyl-4-piperidinecarbonitrile hydrochloride, they do highlight the broader utility of piperidine derivatives in organic synthesis and medicinal chemistry .
Synthesis and Preparation
- As a pharmaceutical intermediate 4-substituted and N-substituted ethyl 4-piperidinecarboxylates can be used as pharmaceutical intermediates due to the ease with which their carbonyl and ester groups can be converted or combined with other functional groups .
- Production method 4-substituted/N-substituted ethyl 4-piperidinecarboxylate can be obtained through a one-step cyclization reaction using a compound with active methano and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride .
- Alternative production Trans-4-substituted-2-piperidinecarbonitriles with high diastereomer purity can be produced by reducing 4-substituted piperidin-1-ene with a non-halogenated mineral acid as a reaction catalyst to add hydrogen cyanide .
Related Compounds and Reactions
- Amino acid intermediate High-yielding direct reduction of amino acid intermediate and mild debenzylation are key improvements in the original process .
- Synthesis of piperidine derivatives Piperidine derivatives can be obtained by pyridine derivative catalytic hydrogenation .
- Cyclization reaction 1,3-, 1,4-, 1,5-, 1,6- or 1,7-saturated dihalide undergo alkylation with the compound with active methylene radical as the methyl aceto acetate and generate ring compound .
Mechanism of Action
The mechanism of action of 4-Ethyl-4-piperidinecarbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, influencing their activity. The piperidine ring provides structural stability and enhances the compound’s ability to bind to its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 4-ethyl-4-piperidinecarbonitrile hydrochloride with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents at 4-Position | Key Functional Groups |
|---|---|---|---|---|
| 4-Ethyl-4-piperidinecarbonitrile HCl | C₆H₁₁ClN₂ | 146.62 | Ethyl, nitrile | Nitrile, tertiary amine HCl |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Ether, tertiary amine HCl |
| 4-(4-Methoxyphenyl)piperidine-4-carbonitrile HCl | C₁₃H₁₆N₂O·HCl | 271.75* | 4-Methoxyphenyl, nitrile | Nitrile, aryl ether, HCl |
| Ethyl 4-methylpiperidine-4-carboxylate HCl | C₉H₁₇NO₂·HCl | 207.70 | Methyl, ethyl ester | Ester, tertiary amine HCl |
| Piperidine-4-carboxylic acid benzyl ester HCl | C₁₃H₁₈ClNO₂ | 255.74 | Benzyl ester | Ester, tertiary amine HCl |
*Calculated based on molecular formula.
Key Observations :
- Nitrile vs. Ester Groups : The nitrile group in 4-ethyl-4-piperidinecarbonitrile HCl provides strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to esters in analogs like ethyl 4-methylpiperidine-4-carboxylate HCl .
- Aromatic vs. Aliphatic Substituents : 4-(4-Methoxyphenyl)piperidine-4-carbonitrile HCl introduces aromaticity and methoxy-induced polarity, increasing lipophilicity (logP ~2.5) compared to the aliphatic ethyl group in the target compound (logP ~1.8) .
- Steric Effects : The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine HCl creates significant steric hindrance, reducing bioavailability but improving selectivity for hydrophobic binding pockets .
Biological Activity
4-Ethyl-4-piperidinecarbonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4-Ethyl-4-piperidinecarbonitrile hydrochloride
- CAS Number : 1205748-66-8
- Molecular Weight : 199.27 g/mol
The compound features a piperidine ring substituted with an ethyl group and a cyano group, which contributes to its biological properties.
Antimicrobial Properties
Research indicates that compounds containing piperidine moieties often exhibit antimicrobial activities. A study highlighted the potential of piperidine derivatives to act against various bacterial strains, suggesting that 4-Ethyl-4-piperidinecarbonitrile hydrochloride may possess similar properties.
Antiviral Activity
In a recent investigation, piperidine derivatives were evaluated for their antiviral effects against human coronaviruses. The study found promising results, indicating that modifications in the piperidine structure could enhance antiviral efficacy . Although specific data on 4-Ethyl-4-piperidinecarbonitrile hydrochloride is limited, its structural similarity to other active compounds suggests potential activity against viral pathogens.
Anticancer Potential
The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. A comparative analysis of piperidine derivatives showed that certain substitutions can significantly enhance antiproliferative effects on cancer cell lines . While direct studies on 4-Ethyl-4-piperidinecarbonitrile hydrochloride are scarce, the general trend in piperidine research supports its investigation in cancer biology.
The biological activity of 4-Ethyl-4-piperidinecarbonitrile hydrochloride may involve:
- Enzyme Inhibition : The cyano group can participate in nucleophilic attacks, potentially inhibiting key enzymes involved in pathogenic processes.
- Receptor Modulation : Piperidine derivatives have been shown to interact with neurotransmitter receptors, influencing physiological responses.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A series of piperidine derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the piperidine ring could enhance antibacterial properties significantly.
-
Antiviral Screening :
- In vitro studies assessed the antiviral effects of various piperidine compounds against HCoV-229E. Results suggested that certain structural features are critical for activity, paving the way for further exploration of similar compounds like 4-Ethyl-4-piperidinecarbonitrile hydrochloride.
-
Anticancer Evaluation :
- A comparative pharmacological study highlighted the anticancer potential of structurally related piperidines. The findings underscored the importance of functional group positioning on the piperidine ring in enhancing cytotoxicity against cancer cells.
Data Summary Table
Q & A
Q. How can researchers optimize the synthesis of 4-ethyl-4-piperidinecarbonitrile hydrochloride to improve yield and minimize side products?
- Methodology : Employ Mannich reaction protocols using paraformaldehyde and amine components under controlled pH and temperature . Monitor reaction progress via TLC or HPTLC densitometry . Purification via recrystallization in ethanol or acetonitrile is recommended, with yield optimization through iterative adjustment of solvent ratios .
Q. What are the critical storage conditions to ensure long-term stability of 4-ethyl-4-piperidinecarbonitrile hydrochloride?
- Guidelines : Store at -20°C in airtight, light-protected containers to prevent hydrolysis of the nitrile group or degradation of the piperidine ring . Stability studies should include periodic HPLC analysis to detect degradation products (e.g., carboxylic acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 4-ethyl-4-piperidinecarbonitrile hydrochloride derivatives?
- Analytical Approach : Cross-validate bioassay results using orthogonal methods (e.g., enzyme inhibition assays vs. cell viability assays). For example, discrepancies in opioid receptor binding affinity may arise from stereochemical variations; chiral HPLC or X-ray crystallography can clarify structural contributions . Statistical meta-analysis of published datasets is advised to identify confounding variables .
Q. What experimental strategies are effective for studying the stereochemical effects of 4-ethyl-4-piperidinecarbonitrile hydrochloride in drug-receptor interactions?
- Methodology : Synthesize enantiomerically pure forms via chiral auxiliaries or asymmetric catalysis . Use NMR (e.g., NOESY) or molecular docking simulations to correlate stereochemistry with receptor binding kinetics. Compare pharmacokinetic profiles (e.g., plasma half-life) of enantiomers in preclinical models .
Q. How does the hydrochloride salt form influence the solubility and bioavailability of 4-ethyl-4-piperidinecarbonitrile compared to freebase formulations?
- Experimental Design : Conduct comparative solubility studies in biorelevant media (e.g., simulated gastric fluid) using UV spectrophotometry. Assess bioavailability via in vivo pharmacokinetic studies in rodent models, measuring plasma concentration-time curves. The hydrochloride salt typically enhances aqueous solubility but may alter partition coefficients .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for 4-ethyl-4-piperidinecarbonitrile hydrochloride?
- Resolution Strategy : Replicate synthesis and characterization under standardized conditions (e.g., USP protocols ). Cross-reference with high-purity reference standards (e.g., USP or PubChem data ). Use differential scanning calorimetry (DSC) for precise melting point determination, accounting for polymorphic variations .
Safety and Handling
Q. What safety protocols are essential for handling 4-ethyl-4-piperidinecarbonitrile hydrochloride in laboratory settings?
- Protocols : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal exposure . Follow hazard codes (e.g., H301, H315) and emergency procedures for spills . Waste disposal must comply with EPA guidelines for nitrile-containing compounds .
Biological and Pharmacological Applications
Q. What in vitro models are suitable for evaluating the neuropharmacological potential of 4-ethyl-4-piperidinecarbonitrile hydrochloride?
Q. How can researchers mitigate off-target effects when testing 4-ethyl-4-piperidinecarbonitrile hydrochloride in complex biological systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
